molecular formula C20H19ClN2O2 B2644327 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-91-5

4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2644327
CAS RN: 851407-91-5
M. Wt: 354.83
InChI Key: FQXAQJBOSISZSK-UHFFFAOYSA-N
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Description

The compound “4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a chloro group, and a quinolinone group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The benzamide and quinolinone groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. For example, the benzamide group might undergo hydrolysis, while the chloro group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

1. Medicinal Chemistry and Biological Activities

4-Oxoquinoline derivatives, closely related to the compound , have been associated with a wide range of pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit linked to the 4-oxoquinoline core is a structural feature often related to various biological activities. Detailed computational studies have been conducted to understand the regioselectivity of reactions involving similar compounds, highlighting their importance in medicinal chemistry (Batalha et al., 2019). Additionally, new quinazoline derivatives have been synthesized and characterized, showing potential as antimicrobial agents (Desai et al., 2007).

2. Chemical Synthesis and Characterization

In the realm of organic synthesis, methods have been developed for the aminoquinoline-directed, cobalt-promoted dimerization of benzamides, showcasing the chemical versatility and potential utility of compounds structurally related to 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide (Grigorjeva & Daugulis, 2015). Similarly, a variety of quinazolinone analogs have been synthesized, characterized, and evaluated for their antibacterial and antitubercular activities, underlining the chemical adaptability and potential for therapeutic use of similar compounds (Rao & Subramaniam, 2015).

3. Tautomerism and Spectroscopic Analysis

Tautomerism in compounds similar to 4-Chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has been studied, revealing insights into their chemical behavior and properties. NMR and UV spectra have shown the existence of tautomeric equilibria in such compounds, offering a deeper understanding of their chemical dynamics (Mondelli & Merlini, 1966).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its biological activity, and optimize its properties for potential applications .

properties

IUPAC Name

4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-3-4-15-11-16(20(25)23-18(15)13(12)2)9-10-22-19(24)14-5-7-17(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXAQJBOSISZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16814037

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